molecular formula C6H10O3 B6264527 2-(1-methylcyclopropoxy)acetic acid CAS No. 1553716-45-2

2-(1-methylcyclopropoxy)acetic acid

Cat. No.: B6264527
CAS No.: 1553716-45-2
M. Wt: 130.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methylcyclopropoxy)acetic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylcyclopropoxy)acetic acid typically involves the reaction of 1-methylcyclopropanol with a suitable acetic acid derivative under acidic or basic conditions. One common method is the esterification of 1-methylcyclopropanol with acetic anhydride or acetyl chloride, followed by hydrolysis to yield the desired acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as sulfuric acid or ion-exchange resins can be used to enhance the reaction efficiency. The reaction conditions, including temperature and pressure, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-methylcyclopropoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-methylcyclopropoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-methylcyclopropoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1-mercaptocyclopropyl)acetic acid: Similar structure but contains a thiol group instead of an ether.

    2-(1-hydroxycyclopropyl)acetic acid: Contains a hydroxyl group instead of a methyl group.

Uniqueness

2-(1-methylcyclopropoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

1553716-45-2

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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